(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid
Description
(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone with an (R)-configuration at the C2 position. The molecule features a formamido group substituted with a 1-cyanocyclopentyl moiety, introducing steric bulk and electronic effects due to the cyclopentane ring and nitrile group.
Properties
IUPAC Name |
(2R)-2-[(1-cyanocyclopentanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(8(13)14)12-9(15)10(6-11)4-2-3-5-10/h7H,2-5H2,1H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNPPMMKDJGFPK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Cyanocyclopentyl Intermediate
Starting Material: Cyclopentanone
Reagents: Hydroxylamine hydrochloride, sodium acetate, acetic acid
Conditions: Reflux
Reaction: Cyclopentanone is converted to cyclopentanone oxime, which is then dehydrated to form 1-cyanocyclopentane.
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Amidation Reaction
Starting Material: 1-cyanocyclopentane
Reagents: Formic acid, ammonium formate
Conditions: Heating
Reaction: 1-cyanocyclopentane reacts with formic acid and ammonium formate to form 1-cyanocyclopentylformamide.
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Formation of the Final Product
Starting Material: 1-cyanocyclopentylformamide
Reagents: ®-2-bromopropanoic acid, base (e.g., sodium hydroxide)
Conditions: Room temperature
Reaction: 1-cyanocyclopentylformamide undergoes nucleophilic substitution with ®-2-bromopropanoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the cyanocyclopentyl group
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions
Products: Reduced forms of the cyanocyclopentyl group, such as amines
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Substitution
Reagents: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)
Conditions: Room temperature or elevated temperatures
Products: Substituted derivatives at the formamido or propanoic acid moieties
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Nucleophiles: Amines, alcohols
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may interact with hydrophobic pockets, while the formamido and propanoic acid groups can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on functional groups, stereochemistry, and substituent effects. Below is a detailed analysis:
Amino Acid Derivatives
- (2R)-2-amino-3-phenylpropanoic acid (ECHEMI, 2022) Structure: Differs in the substitution at C2: a free amino group versus the formamido-cyanocyclopentyl group in the target compound. Applications: Phenylalanine analogs are common in peptide synthesis, whereas the target’s nitrile group may confer metabolic stability or act as a hydrogen-bond acceptor .
- (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (Pharmacopeial Forum, 2017) Structure: Contains a hydroxyphenyl group instead of the cyanocyclopentyl-formamido substituent. Implications: The phenolic hydroxyl group introduces hydrogen-bonding capacity and acidity (pKa ~10), contrasting with the nitrile’s electron-withdrawing nature. This difference could impact solubility and target selectivity in biological systems .
β-Lactam Antibiotic Precursors
- 7-Amino-3-propenylcephalosporanic acid (Z-isomer) Structure: A cephalosporin core with a propenyl group and free amino moiety. Implications: The β-lactam ring confers antibiotic activity, absent in the target compound.
Substituted Carboxylic Acids
- CIS-4-(4-CYANOBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID Structure: A cyclohexane ring with a cyanobenzoyl group, differing from the cyclopentyl nitrile in the target. Implications: The larger cyclohexane ring may reduce conformational flexibility compared to the cyclopentyl group, affecting binding to rigid enzyme active sites .
Structural and Functional Comparison Table
Research Findings and Limitations
- Synthetic Pathways: describes methods for synthesizing complex epoxide-containing intermediates, which may share steps with the target compound’s synthesis (e.g., chiral epoxide formation or formamido coupling).
- Pharmacological Data : Absent in the evidence. Structural analogs like β-lactams () highlight the importance of functional groups in bioactivity, but extrapolation to the target compound is speculative .
- Physicochemical Properties: The nitrile group in the target compound likely enhances metabolic stability compared to hydroxyl- or amino-substituted analogs, though experimental validation is needed .
Biological Activity
(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid, also known by its chemical structure and CAS number 1604394-29-7, is a compound of interest due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in biological research and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a propanoic acid backbone with a formamido group and a cyanocyclopentyl substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
- Antiproliferative Effects : It has shown potential in inhibiting the growth of certain cancer cell lines.
- Neuroprotective Properties : Some findings indicate possible neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may interact with active sites of enzymes, leading to inhibition or modulation of their activity.
- Cell Signaling Pathways : It could influence various signaling pathways within cells, potentially affecting cell survival and proliferation.
- Molecular Binding : The structural features allow for specific binding interactions with biomolecules, which can alter their function.
Case Study 1: Antiproliferative Activity
A study conducted on several human cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The IC50 values varied among different cell lines, indicating selective activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
This data suggests that the compound could be a lead candidate for developing anticancer therapies.
Case Study 2: Enzyme Inhibition
In vitro assays revealed that the compound inhibits the enzyme carbonic anhydrase II (hCA II), which plays a crucial role in pH regulation and fluid balance. The inhibition constant (Ki) was determined to be approximately 5 µM, indicating moderate potency.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : The compound shows good gastrointestinal absorption.
- Distribution : High tissue distribution has been noted, particularly in liver and brain tissues.
- Metabolism : It undergoes phase I metabolic reactions primarily via oxidation.
- Excretion : The compound is primarily excreted via urine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
